molecular formula C20H21F2N3O3 B2629957 N1-(2,5-difluorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)oxalamide CAS No. 1428353-08-5

N1-(2,5-difluorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)oxalamide

Cat. No. B2629957
M. Wt: 389.403
InChI Key: JFNGFDDQJRGIIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2,5-difluorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H21F2N3O3 and its molecular weight is 389.403. The purity is usually 95%.
BenchChem offers high-quality N1-(2,5-difluorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2,5-difluorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Fluorescent Probes for Carbon Dioxide Detection : A study by Wang et al. (2015) discusses the development of novel fluorescent probes with aggregation-enhanced emission features for the detection of low levels of carbon dioxide. These probes, including derivatives similar to the compound , show potential in biological and medical applications for real-time and quantitative detection of CO2.

  • Insecticidal Activity : Research by Tohnishi et al. (2005) describes Flubendiamide, a novel class of insecticide with a unique chemical structure related to the compound . The study emphasizes its strong insecticidal activity against lepidopterous pests, including resistant strains, and its safety for non-target organisms.

  • 5-HT1D Receptor Agonist Properties : A study by Barf et al. (1996) investigates compounds with structures similar to the compound for their binding affinities to cloned 5-HT1A, 5-HT1D alpha, and 5-HT1D beta receptors. The findings contribute to the understanding of 5-HT1D receptor agonists and their potential therapeutic applications.

  • Synthesis and Cytotoxic Activity in Cancer Research : The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally similar to the compound , have been reported by Deady et al. (2003). These compounds exhibited potent cytotoxic properties against various cancer cell lines, indicating potential applications in cancer treatment.

  • Alzheimer's Disease Research : Shoghi-Jadid et al. (2002) used a derivative of the compound in conjunction with positron emission tomography to identify neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This approach offers significant potential in the diagnosis and monitoring of Alzheimer's disease.

  • Pharmacokinetic Studies in Anti-Cancer Agents : Lukka et al. (2008) conducted a study on the pharmacokinetics of SN 28049, a compound structurally similar to the one , in mice. The study provides valuable insights into the behavior of such compounds in biological systems, which is critical for developing effective cancer therapies.

properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N3O3/c1-25(2)17(12-3-6-18-13(9-12)7-8-28-18)11-23-19(26)20(27)24-16-10-14(21)4-5-15(16)22/h3-6,9-10,17H,7-8,11H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNGFDDQJRGIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=C(C=CC(=C1)F)F)C2=CC3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,5-difluorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)oxalamide

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